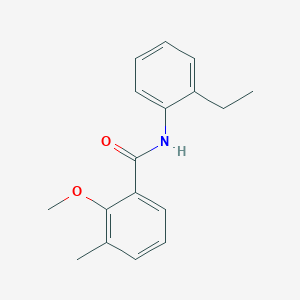![molecular formula C17H25N3O2 B244033 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its legal status, AM-2201 has been the subject of scientific research, particularly in the fields of pharmacology and toxicology.
Mécanisme D'action
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide acts as an agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The drug has a high affinity for CB1 receptors, which are primarily located in the brain and central nervous system. Activation of CB1 receptors by N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide are similar to those of other synthetic cannabinoids. These effects include altered perception, mood changes, and changes in motor coordination. In addition, N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with underlying cardiovascular conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, the use of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in lab experiments is limited by its legal status and potential for abuse. Researchers must adhere to strict regulations and protocols when working with this drug.
Orientations Futures
There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of pain and inflammation. Another area of research is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and brain.
Méthodes De Synthèse
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 1-(5-fluoropentyl)-3-(4-methyl-1-naphthoyl)indole with 4-acetylpiperazine in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide requires specialized equipment and expertise, making it difficult for non-experts to produce.
Applications De Recherche Scientifique
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide has been used in scientific research to study the effects of synthetic cannabinoids on the body. Studies have focused on the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The use of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in research has led to a better understanding of the endocannabinoid system and the role of synthetic cannabinoids in modulating this system.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)12-17(22)18-15-6-4-5-7-16(15)20-10-8-19(9-11-20)14(3)21/h4-7,13H,8-12H2,1-3H3,(H,18,22) |
Clé InChI |
GFAIJCZREOEZMZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canonique |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)